ARQ-736 free acid

Beschreibung

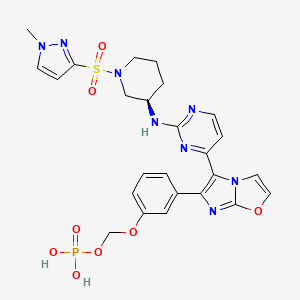

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1228237-47-5 |

|---|---|

Molekularformel |

C25H27N8O8PS |

Molekulargewicht |

630.6 g/mol |

IUPAC-Name |

[3-[5-[2-[[(3R)-1-(1-methylpyrazol-3-yl)sulfonylpiperidin-3-yl]amino]pyrimidin-4-yl]imidazo[2,1-b][1,3]oxazol-6-yl]phenoxy]methyl dihydrogen phosphate |

InChI |

InChI=1S/C25H27N8O8PS/c1-31-11-8-21(30-31)43(37,38)32-10-3-5-18(15-32)27-24-26-9-7-20(28-24)23-22(29-25-33(23)12-13-39-25)17-4-2-6-19(14-17)40-16-41-42(34,35)36/h2,4,6-9,11-14,18H,3,5,10,15-16H2,1H3,(H,26,27,28)(H2,34,35,36)/t18-/m1/s1 |

InChI-Schlüssel |

GBXJAPBXPROFPY-GOSISDBHSA-N |

SMILES |

CN1C=CC(=N1)S(=O)(=O)N2CCCC(C2)NC3=NC=CC(=N3)C4=C(N=C5N4C=CO5)C6=CC(=CC=C6)OCOP(=O)(O)O |

Isomerische SMILES |

CN1C=CC(=N1)S(=O)(=O)N2CCC[C@H](C2)NC3=NC=CC(=N3)C4=C(N=C5N4C=CO5)C6=CC(=CC=C6)OCOP(=O)(O)O |

Kanonische SMILES |

CN1C=CC(=N1)S(=O)(=O)N2CCCC(C2)NC3=NC=CC(=N3)C4=C(N=C5N4C=CO5)C6=CC(=CC=C6)OCOP(=O)(O)O |

Synonyme |

Methanol, 1-[3-[5-[2-[[(3R)-1-[(1-Methyl-1H-pyrazol-3-yl)sulfonyl]-3-piperidinyl]aMino]-4-pyriMidinyl]iMidazo[2,1-b]oxazol-6-yl]phenoxy]-, 1-(dihydrogen phosphate) |

Herkunft des Produkts |

United States |

Molecular Profile of Arq 736 Free Acid As a Pan Raf Kinase Inhibitor

Identification of ARQ-736 Free Acid as an Investigational Compound

This compound is an investigational small molecule developed as a potent and selective inhibitor of the RAF family of serine/threonine kinases. amegroups.orgmedkoo.comdaiichisankyo.comsec.gov It was identified as a clinical candidate designed to target key drivers in the RAS-RAF-MEK-ERK signaling pathway, which is frequently dysregulated in various human cancers. amegroups.org As a pan-RAF inhibitor, ARQ-736 was developed to target A-RAF, B-RAF, and C-RAF kinases simultaneously. amegroups.orgnih.gov The compound has been the subject of preclinical studies and advanced into a Phase I clinical trial to evaluate its properties in subjects with advanced solid tumors, particularly those harboring BRAF mutations. amegroups.orgnih.govamegroups.cn

Prodrug Activation Mechanism: Conversion of this compound to ARQ-680

ARQ-736 is an orally bioavailable and highly soluble phosphate (B84403) prodrug. cancer.gov It is not the active pharmacological agent itself but is designed for efficient delivery and conversion within the body. In the presence of endogenous phosphatases, ARQ-736 undergoes metabolic conversion to its active form, ARQ-680. cancer.govaacrjournals.org This activation is a critical step, as ARQ-680 is the moiety responsible for selectively binding to and inhibiting the RAF kinases. cancer.govaacrjournals.org

ATP-Competitive Binding Characteristics and Kinase Inhibition Profile

The active metabolite of ARQ-736, ARQ-680, functions as an ATP-competitive inhibitor of RAF kinases. nih.govgriffith.edu.au This means it binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream targets and thereby inhibiting the signaling cascade. tjnpr.org Preclinical studies have demonstrated that ARQ-736 is a potent pan-RAF inhibitor, showing activity against multiple forms of RAF kinases. medkoo.comnih.gov Biochemical assays have shown it to be highly selective, inhibiting only a small number of other kinases out of a large panel tested, underscoring its specificity for the RAF family. aacrjournals.orgresearchgate.net

A primary target for ARQ-736 is the oncogenic BRAF V600E mutation, a common driver in cancers like melanoma. nih.govtjnpr.org The active form, ARQ-680, has been shown to be a potent inhibitor of this mutant kinase. Biochemical assays have determined its half-maximal inhibitory concentration (IC50) against BRAF V600E, demonstrating strong enzymatic inhibition. aacrjournals.orgresearchgate.net

| Compound (Active Moiety) | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| ARQ-680 | BRAF V600E | 2.7 | aacrjournals.orgresearchgate.netaacrjournals.org |

Beyond its effect on the V600E mutant, ARQ-736 was developed as a pan-RAF inhibitor with significant activity against wild-type BRAF and c-RAF (also known as RAF-1). medkoo.comnih.govgriffith.edu.au This broad-spectrum RAF inhibition is a key feature of its molecular profile. amegroups.org The active metabolite, ARQ-680, potently inhibits both wild-type BRAF and c-RAF in biochemical assays, with distinct IC50 values for each. aacrjournals.orgresearchgate.net

| Compound (Active Moiety) | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| ARQ-680 | Wild-Type BRAF | 2.6 | aacrjournals.orgresearchgate.netaacrjournals.org |

| ARQ-680 | c-RAF (RAF-1) | 7.3 | aacrjournals.orgresearchgate.net |

Cellular and Subcellular Mechanisms of Action of Arq 736 Free Acid

Modulation of the MAPK/ERK Signaling Pathway Downstream of RAF

The primary intracellular target of ARQ-736 free acid is downstream of the RAF kinase. The MAPK/ERK pathway is a critical signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and survival. In many cancers, mutations in proteins like BRAF lead to the persistent activation of this pathway, promoting tumorigenesis.

This compound has been shown to inhibit the phosphorylation of MEK. By targeting a component of the signaling cascade upstream of MEK, ARQ-736 effectively reduces the levels of phosphorylated MEK (pMEK), a critical step in the propagation of the oncogenic signal. This inhibitory action disrupts the downstream signaling events that would otherwise contribute to cancer cell proliferation.

Consistent with its effect on pMEK, this compound also leads to a reduction in the phosphorylation of ERK (pERK). As ERK is the subsequent kinase in the cascade after MEK, the inhibition of MEK phosphorylation directly translates to decreased levels of pERK. The dephosphorylation of ERK is a key indicator of the successful interruption of the MAPK/ERK signaling pathway by an inhibitor.

Impact on Phosphorylation Status of MEK (pMEK)

Downstream Cellular Consequences of MAPK Pathway Inhibition

The inhibition of the MAPK/ERK pathway by this compound results in significant downstream effects on cancer cells, particularly those harboring BRAF mutations. These consequences are most notably observed in the regulation of cell proliferation and viability.

This compound has demonstrated the ability to negatively regulate cell population proliferation. ebi.ac.uk By blocking the MAPK/ERK signaling pathway, it effectively halts the uncontrolled cell division that is characteristic of cancer. This anti-proliferative effect is a direct consequence of inhibiting the signaling cascade that drives the cell cycle.

Preclinical Efficacy of Arq 736 Free Acid in Disease Models

In Vitro Activity in Cancer Cell Lines

Efficacy in BRAF-Mutant Melanoma Cell Models (e.g., A375)

ARQ-736 has shown a significant degree of selectivity and potency against cancer cell lines that harbor the BRAF V600E mutation. aacrjournals.org In cytotoxicity assays, the compound demonstrated IC50 values between 200-300 nM in these mutant cell lines. aacrjournals.org In contrast, cell lines with wild-type BRAF and wild-type RAS, or those with K-RAS mutations, were significantly less sensitive, with IC50 values ranging from 4 µM to over 10 µM. aacrjournals.org

The inhibitory effect of ARQ-736 on the MAPK signaling pathway has been quantified in pharmacodynamic assays. In the A375 human melanoma cell line, which carries the BRAF V600E mutation, ARQ-736 potently inhibited the phosphorylation of ERK, a downstream effector in the pathway. aacrjournals.org The active form of the drug, ARQ 680, exhibited concentration-dependent inhibition of phospho-ERK in BRAF V600E-mutant melanoma cell lines, including A375 and SK-MEL-28, with comparable efficacy to other RAF inhibitors. aacrjournals.org

| Cell Line | BRAF Status | Assay | Metric | Value (nM) | Citation |

| A375 | V600E | ERK Phosphorylation | EC50 | 78 | aacrjournals.org |

| SK-MEL-28 | V600E | ERK Phosphorylation | EC50 | 65 | aacrjournals.org |

| A375, SK-MEL-28 | V600E | ERK Phosphorylation | EC50 (ARQ 680) | ~10 - 30 | aacrjournals.org |

Responses in Colorectal Carcinoma Cell Lines

The efficacy of ARQ-736 extends to colorectal carcinoma cell lines, particularly those with BRAF mutations. nih.gov In the Colo-205 colorectal cancer cell line, which also has the BRAF V600E mutation, ARQ-736 demonstrated potent inhibition of ERK phosphorylation with an EC50 value of 11 nM. aacrjournals.org

Interestingly, in colorectal cancer cell lines with a mutant KRAS gene (HCT-116, SW480, and DLD-1), the active form ARQ 680 exhibited a dual effect. aacrjournals.org At lower concentrations, it induced a paradoxical activation of ERK phosphorylation (1.8 to 5-fold increases). aacrjournals.org However, at higher concentrations of 3 μM and above, it led to a concentration-dependent decrease and ultimately, a nearly complete inhibition of ERK phosphorylation. aacrjournals.org

Suppression of Growth in Thyroid Cancer Cell Lines

ARQ-736 has been identified as a potent inhibitor in preclinical models of thyroid cancer. nih.govgriffith.edu.au The BRAF V600E mutation is a frequent oncogenic driver in papillary thyroid cancer (PTC) and is also found in a subset of anaplastic thyroid cancers (ATC). nih.gov Studies have positioned ARQ-736 as a promising small-molecule inhibitor for therapeutic strategies targeting BRAF-mutant thyroid cancers. nih.gov Its activity has been noted in various thyroid cancer cell lines, contributing to its evaluation as a potential treatment for these malignancies. griffith.edu.au

Comparative Biological Activity with Other RAF Inhibitors in Cell Culture

When compared to other RAF inhibitors, ARQ-736 and its active form ARQ 680 show a distinct activity profile. In BRAF V600E-mutant melanoma cells (A375, SK-MEL-28), ARQ 680's inhibition of phospho-ERK was comparable to that of PLX 4032. aacrjournals.org

A key difference was observed in cell lines with RAS mutations. In KRAS-mutant colon cancer cells, while both ARQ 680 and PLX 4032 caused paradoxical ERK activation, only ARQ 680 could overcome this effect and suppress p-ERK at higher concentrations. aacrjournals.org In the NRAS-mutant melanoma cell line SK-MEL-2, ARQ 680 demonstrated concentration-dependent inhibition of ERK phosphorylation (EC50 ~400 nM) without inducing paradoxical activation at any tested concentration. aacrjournals.org In contrast, PLX 4032 increased p-ERK levels in these cells. aacrjournals.org

Biochemically, ARQ-736 is highly selective. It was found to inhibit only 11 out of 272 human kinases within a 100-fold range of its IC50 against BRAF. aacrjournals.org Notably, ARQ-736 is inactive against VEGFR2 (KDR), distinguishing it from other multi-kinase inhibitors like Sorafenib and RAF265. nih.govaacrjournals.org

In Vivo Efficacy in Xenograft Models

Assessment of Tumor Growth Inhibition in Melanoma Xenografts

The in vitro efficacy of ARQ-736 translated to significant anti-tumor activity in in vivo models. aacrjournals.orggriffith.edu.au In athymic xenograft models using the A375 human melanoma cell line, daily administration of ARQ-736 resulted in significant tumor growth inhibition. aacrjournals.org

Specific studies quantified this effect, showing that intraperitoneal administration resulted in a 54% inhibition of tumor growth in A375 xenografts. griffith.edu.auaacrjournals.org A more sustained delivery method using constant administration via osmotic mini-pumps achieved an even greater effect, with a 77% inhibition of tumor growth. aacrjournals.org This reduction in tumor volume was accompanied by pharmacodynamic evidence of target engagement, with a nearly complete reduction of phosphorylated MEK and ERK observed in the tumor tissue. aacrjournals.orgaacrjournals.org

| Xenograft Model | Administration Method | Result | Citation |

| A375 Human Melanoma | Intraperitoneal Injection | 54% tumor growth inhibition | griffith.edu.auaacrjournals.org |

| A375 Human Melanoma | Constant (Osmotic Pump) | 77% tumor growth inhibition | aacrjournals.org |

Evaluation in Other Relevant Cancer Xenograft Models

The preclinical in vivo efficacy of ARQ-736 has been primarily documented in BRAF-mutant melanoma xenograft models. Specifically, studies utilizing the A375 human melanoma cell line, which harbors the BRAF V600E mutation, have demonstrated significant anti-tumor activity. researchgate.netgriffith.edu.au In an athymic xenograft model using A375 cells, ARQ-736 showed significant tumor growth inhibition. researchgate.net

One study reported a 54% inhibition of tumor growth in the A375 xenograft model. griffith.edu.auaacrjournals.org A separate administration method using constant delivery of ARQ-736 via osmotic mini-pumps resulted in an even greater tumor growth inhibition of 77%. aacrjournals.org While ARQ-736 has shown cytotoxic activity against cell lines for other cancers such as colorectal and thyroid cancer, detailed in vivo efficacy data from corresponding xenograft models is not as extensively published. griffith.edu.au The compound was also noted as a pan-RAF inhibitor under development for BRAF-resistant or NRAS-mutant melanomas, suggesting its evaluation in a broader range of melanoma subtypes. nih.gov

| Cancer Model | Cell Line | Mutation Status | Administration Method | Tumor Growth Inhibition (%) | Source |

|---|---|---|---|---|---|

| Melanoma | A375 | BRAF V600E | Intraperitoneal Injection | 54% | griffith.edu.auaacrjournals.org |

| Melanoma | A375 | BRAF V600E | Constant (Alzet Osmotic Mini-pumps) | 77% | aacrjournals.org |

Pharmacodynamic Biomarker Monitoring in Preclinical In Vivo Studies

Pharmacodynamic (PD) studies have been crucial in confirming the mechanism of action of ARQ-736 in vivo. These studies have focused on both intratumoral and circulating biomarkers to demonstrate target engagement and downstream pathway modulation.

In acute in vivo pharmacodynamic studies using A375 human melanoma tumor xenografts, treatment with ARQ-736 led to a nearly complete reduction of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK). researchgate.netresearchgate.net This inhibition of the MAPK pathway was demonstrated through methods such as immunohistochemistry staining of the tumor tissue, providing direct evidence of BRAF inhibition by ARQ-736. aacrjournals.org

Beyond direct tumor tissue analysis, research has also identified and monitored systemic protein biomarkers. To determine if in vitro findings could be replicated in vivo, plasma from mice in the A375 xenograft study was analyzed. aacrjournals.org The results showed that ARQ-736 treatment caused a reduction in several human angiogenesis and cytokine-related proteins compared to the control group. researchgate.netaacrjournals.org Potential protein biomarkers identified as being reduced in plasma following ARQ-736 administration include GM-CSF, Serpin E1, VEGF, amphiregulin, IGFBP-2, IGFBP-3, pentraxin-3, sICAM, and IL-8. researchgate.netaacrjournals.org The reduction in plasma IL-8 levels was particularly notable and was subsequently confirmed to be a 6- to 8-fold decrease via a quantitative ELISA. aacrjournals.org These findings support the use of circulating biomarkers to assess the pharmacodynamic action of ARQ-736.

| Biomarker Type | Biomarker | Method of Analysis | Effect of ARQ-736 Treatment | Source |

|---|---|---|---|---|

| Intratumoral | Phospho-MEK (p-MEK) | Immunohistochemistry (IHC) | Nearly complete reduction | researchgate.netresearchgate.net |

| Phospho-ERK (p-ERK) | Immunohistochemistry (IHC) | Nearly complete reduction | researchgate.netresearchgate.netaacrjournals.org | |

| Plasma/Circulating | GM-CSF | Antibody Array | Reduced | aacrjournals.org |

| Serpin E1 | Antibody Array | Reduced | researchgate.netaacrjournals.org | |

| VEGF | Antibody Array | Reduced | aacrjournals.org | |

| Amphiregulin | Antibody Array | Reduced | aacrjournals.org | |

| IGFBP-2 | Antibody Array | Reduced | aacrjournals.org | |

| IGFBP-3 | Antibody Array | Reduced | aacrjournals.org | |

| Pentraxin-3 | Antibody Array | Reduced | aacrjournals.org | |

| sICAM | Antibody Array | Reduced | researchgate.net | |

| IL-8 | Antibody Array / ELISA | Reduced (6-8 fold) | researchgate.netaacrjournals.org |

Mechanisms of Acquired Resistance to Raf Kinase Inhibition

General Overview of Resistance Mechanisms to BRAF Inhibitors

Resistance to first-generation BRAF inhibitors, such as vemurafenib (B611658) and dabrafenib (B601069), is nearly universal in patients with BRAF V600-mutant melanoma and other cancers. ascopubs.org These resistance mechanisms are diverse but frequently converge on the reactivation of the Mitogen-Activated Protein Kinase (MAPK) pathway or the activation of alternative, parallel signaling cascades that promote cell survival and proliferation. ascopubs.orgmdpi.com

Reactivation of the MAPK Pathway: The most common theme in acquired resistance is the restoration of signaling through the MAPK pathway despite the presence of a BRAF inhibitor. frontiersin.orgoncotarget.com This can occur through several genetic and non-genetic alterations:

Secondary Mutations: While secondary mutations in the BRAF gene itself are not commonly reported, mutations in other pathway components are frequent. ascopubs.orgnih.gov Activating mutations in upstream genes like NRAS or downstream genes like MEK1/2 can bypass the inhibited BRAF V600E protein and reactivate ERK signaling. frontiersin.orgnih.govaacrjournals.org

BRAF Alterations: Cancer cells can develop resistance through genomic amplification of the BRAF V600E allele or by producing alternative splice variants of the BRAF V600E transcript. frontiersin.orgaacrjournals.orgascopubs.org These truncated splice variants can form drug-resistant dimers, which are insensitive to monomer-selective inhibitors like vemurafenib. ascopubs.orgnih.gov

RAF Kinase Isoform Switching: Tumor cells can switch their dependency from BRAF to other RAF isoforms, such as ARAF or CRAF, to maintain MAPK signaling. oncotarget.comnih.gov This is often driven by the relief of negative feedback loops that leads to increased RAS activation. oncotarget.comascopubs.org

Activation of Bypass Signaling Pathways: Tumors can also develop resistance by activating signaling pathways that operate in parallel to the MAPK cascade, rendering the inhibition of BRAF ineffective.

PI3K/AKT/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a critical survival pathway frequently implicated in BRAF inhibitor resistance. dovepress.comembopress.org This can be driven by the loss of the tumor suppressor PTEN or through the upregulation of receptor tyrosine kinases (RTKs). dovepress.comnih.gov

Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression or activation of RTKs, such as the platelet-derived growth factor receptor β (PDGFRβ), insulin-like growth factor-1 receptor (IGF-1R), and MET, can drive resistance by activating both the MAPK and PI3K/AKT pathways. ascopubs.orgmdpi.comoncotarget.comascopubs.org Secretion of growth factors like hepatocyte growth factor (HGF) by stromal cells in the tumor microenvironment can also activate these receptors. oncotarget.com

The table below summarizes the primary mechanisms of acquired resistance to first-generation BRAF inhibitors.

| Category | Specific Mechanism | Effect | Key Molecules Involved |

| MAPK Pathway Reactivation | Secondary Mutations | Bypasses BRAF inhibition to reactivate downstream signaling. | NRAS, KRAS, MEK1, MEK2 frontiersin.orgaacrjournals.org |

| BRAF Amplification | Increases the amount of target protein, overcoming inhibitor concentration. | BRAF frontiersin.orgaacrjournals.org | |

| BRAF Splice Variants | Forms drug-resistant RAF dimers. | p61BRAF(V600E) ascopubs.orgnih.gov | |

| RAF Isoform Switching | Utilizes other RAF family members to signal to MEK/ERK. | ARAF, CRAF oncotarget.comnih.gov | |

| Bypass Pathway Activation | PI3K/AKT Pathway Activation | Provides an alternative survival signal independent of MAPK. | PI3K, AKT, mTOR, PTEN dovepress.comembopress.org |

| RTK Upregulation | Activates parallel MAPK and/or PI3K signaling. | PDGFRβ, IGF-1R, EGFR, MET mdpi.comoncotarget.com | |

| Tumor Microenvironment | Stromal cells secrete growth factors that activate RTKs on tumor cells. | HGF oncotarget.com |

Investigation of Potential Resistance Pathways to ARQ-736 Free Acid

This compound, also known as tovorafenib, is a next-generation, type II pan-RAF inhibitor. aacrjournals.org Unlike first-generation inhibitors that target BRAF monomers, tovorafenib was designed to inhibit both monomeric and dimeric forms of RAF kinases, including BRAF fusions, thereby preempting a key resistance mechanism. aacrjournals.orgnih.gov It also evades the paradoxical activation of the MAPK pathway seen with older inhibitors. aacrjournals.orgnih.gov

Despite its advanced design, the potential for acquired resistance to tovorafenib exists. Preclinical investigations point toward several potential mechanisms:

Activation of Parallel Survival Pathways: A primary route of resistance to next-generation RAF inhibitors involves the activation of bypass pathways. Studies in related contexts have shown that resistance to potent RAF/MEK inhibition can emerge through increased expression of RTKs, leading to the activation of the PI3K/mTOR pathway. researchgate.nettandfonline.com This suggests that tumors treated with tovorafenib could develop dependence on PI3K/AKT signaling to survive.

Alterations in Other RAF Isoforms: While tovorafenib inhibits wild-type BRAF and CRAF, it has been shown to be ARAF-sparing. aacrjournals.org It has been hypothesized that the emergence of ARAF mutations or an increased role for ARAF heterodimerization could potentially drive resistance to type II RAF inhibitors in tumors with RAS mutations or NF1 loss-of-function. aacrjournals.org

Upstream MAPK Pathway Alterations: In tumors with alterations upstream of RAF, such as NF1 loss-of-function which leads to RAS activation, single-agent tovorafenib has shown limited preclinical efficacy. aacrjournals.orgaacrjournals.org This intrinsic resistance highlights the dependency of such tumors on a hyperactivated RAS signal that may not be sufficiently overcome by a RAF inhibitor alone.

Notably, one preclinical study involving long-term, continuous dosing of tovorafenib in a BRAF-fusion-driven patient-derived xenograft (PDX) model did not result in the emergence of resistant tumors. researchgate.net This finding supports the hypothesis that acquired resistance may be less common in certain contexts, like BRAF fusion-driven tumors, when treated with a potent dimer-disrupting RAF inhibitor. researchgate.net However, the full spectrum of resistance mechanisms in different genetic contexts is still under active investigation.

Preclinical Strategies for Overcoming Resistance to RAF Kinase Inhibition

To address the challenge of acquired resistance, several preclinical strategies have been investigated, primarily focusing on combination therapies to block both primary and escape pathways.

Vertical MAPK Pathway Blockade: The most established strategy is the combination of a BRAF inhibitor with a MEK inhibitor (e.g., dabrafenib and trametinib). dovepress.com This dual blockade leads to more profound and sustained inhibition of the MAPK pathway, delaying the onset of resistance. nih.govnih.gov For next-generation inhibitors like tovorafenib, preclinical studies have demonstrated synergistic effects when combined with MEK inhibitors such as pimasertib, particularly in models with NF1 loss-of-function where single-agent activity is low. aacrjournals.orgaacrjournals.org Targeting ERK, the most downstream kinase in the cascade, is another vertical inhibition strategy to overcome resistance mediated by alterations upstream of ERK. aacrjournals.orgaacrjournals.org

Targeting Parallel Bypass Pathways: Since activation of the PI3K/AKT pathway is a common escape mechanism, combining RAF inhibitors with PI3K or AKT inhibitors has shown promise in preclinical models. dovepress.comnih.gov This approach aims to co-target the primary oncogenic driver pathway and the key survival bypass route simultaneously. nih.govaacrjournals.org In BRAF-fusion models, combining a RAF inhibitor with an mTOR inhibitor like everolimus (B549166) has been shown to be effective at circumventing acquired resistance. researchgate.net

Upfront Polytherapy: Preclinical evidence suggests that initiating treatment with a combination of drugs upfront, rather than waiting for resistance to develop, may be a more effective strategy to prevent or significantly delay the emergence of resistant clones. pnas.org For example, combining a paradox-breaking RAF inhibitor with an EGFR inhibitor or an mTORC1 inhibitor at the start of treatment impaired the onset of acquired resistance in lung cancer models. pnas.org

The table below outlines key preclinical strategies to overcome resistance.

| Strategy | Rationale | Example Combination (Preclinical) | Targeted Resistance Mechanism |

| Vertical Inhibition | To achieve a more complete shutdown of the MAPK pathway and delay reactivation. | Tovorafenib + Pimasertib (MEK inhibitor) aacrjournals.orgaacrjournals.org | MAPK pathway reactivation (e.g., in NF1-LOF models) |

| To overcome resistance upstream of the final kinase in the pathway. | Encorafenib/Binimetinib + VX-11e (ERK inhibitor) aacrjournals.org | Resistance driven by MEK1 mutation or BRAF amplification | |

| Parallel Pathway Inhibition | To block escape routes that bypass the primary targeted pathway. | BRAF/MEK inhibitors + BKM120 (PI3K inhibitor) aacrjournals.org | PI3K/AKT pathway activation |

| To overcome resistance driven by bypass signaling in BRAF-fusion models. | Trametinib (MEK inhibitor) + Everolimus (mTOR inhibitor) researchgate.net | Increased RTK expression activating PI3K/mTOR | |

| Upfront Combination Therapy | To prevent the emergence of resistant clones from the outset. | PLX8394 + Erlotinib (EGFR inhibitor) or Everolimus (mTORC1 inhibitor) pnas.org | Forestalling various potential resistance mechanisms |

Advanced Methodologies in Research on Arq 736 Free Acid

In Vitro Experimental Design and Assays

The in vitro evaluation of ARQ-736 free acid has been foundational to understanding its biological activity. This has involved a range of sophisticated experimental designs and assays to characterize its effects on cancer cells.

Cell Culture Systems for Compound Evaluation

A diverse panel of human cancer cell lines has been utilized to assess the activity of this compound. These cell lines are carefully selected to represent different cancer types and, crucially, to harbor specific genetic mutations, particularly in the BRAF gene, a key target of ARQ-736. aacrjournals.orgnih.govmedkoo.com The use of cell lines with varying BRAF mutation status, such as the V600E mutation, allows for the determination of the compound's selectivity and potency against cancer cells driven by this oncogenic mutation. nih.govresearchgate.net

For instance, melanoma cell lines like A375 and SK-MEL-28, both of which carry the BRAF V600E mutation, have been extensively used. researchgate.netaacrjournals.org In addition, colon cancer cell lines such as Colo-205 (BRAF V600E) and DLD-1 (KRAS mutant) have been employed to compare the compound's efficacy in different genetic contexts. aacrjournals.orgresearchgate.net The inclusion of cell lines with wild-type BRAF and those with mutations in other genes of the MAPK pathway, such as KRAS, is critical for evaluating the specificity of ARQ-736 and for identifying potential resistance mechanisms. researchgate.netaacrjournals.org

Table 1: Representative Cell Lines Used in the Evaluation of this compound

| Cell Line | Cancer Type | BRAF Mutation Status |

| A375 | Melanoma | V600E |

| SK-MEL-28 | Melanoma | V600E |

| Colo-205 | Colon Cancer | V600E |

| DLD-1 | Colon Cancer | Wild-Type (KRAS mutant) |

| HCT-116 | Colon Cancer | Wild-Type (KRAS mutant) |

| SW480 | Colon Cancer | Wild-Type (KRAS mutant) |

| NCM-460 | Colon Epithelial | Wild-Type |

Kinase Activity Assays and ATP-Competitive Inhibition Studies

Biochemical assays are fundamental to determining the direct inhibitory effect of this compound on its target kinases. As a pan-RAF inhibitor, its activity against different RAF isoforms (BRAF, BRAF V600E mutant, and c-RAF) has been quantified. nih.govaacrjournals.org These assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by the kinase in the presence of ATP.

ARQ-736 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the kinase, preventing the natural substrate from binding and getting phosphorylated. nih.gov The potency of this inhibition is expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%. Studies have shown that the active moiety of ARQ-736, ARQ-680, is a potent inhibitor of BRAF, BRAF(V600E), and c-RAF with IC50 values in the low nanomolar range. aacrjournals.orgresearchgate.net

Table 2: In Vitro Kinase Inhibitory Activity of ARQ-680 (Active form of ARQ-736)

| Kinase Target | IC50 (nM) |

| BRAF | 2.6 |

| BRAF (V600E) | 2.7 |

| c-RAF | 7.3 |

Data sourced from a 2011 study presented at an AACR meeting. aacrjournals.org

Western Blotting and Immunofluorescence for Pathway Analysis

To understand the downstream effects of RAF inhibition by this compound, Western blotting and immunofluorescence techniques are employed. These methods allow for the visualization and quantification of changes in protein expression and phosphorylation status within the MAPK signaling pathway. researchgate.netaacrjournals.org A key indicator of RAF inhibition is the reduction in the phosphorylation of downstream kinases MEK (mitogen-activated protein kinase kinase) and ERK (extracellular signal-regulated kinase). researchgate.net

In BRAF-mutant cancer cells treated with ARQ-736, a significant decrease in the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) is observed. researchgate.net This provides direct evidence that the compound is effectively blocking the signaling cascade initiated by the oncogenic BRAF. Western blot analysis uses antibodies specific to the total and phosphorylated forms of these proteins to quantify the changes. researchgate.netaacrjournals.org Immunofluorescence can be used to visualize the localization and levels of these phosphorylated proteins within the cell, for instance, showing a reduction of p-ERK in the nucleus. nih.gov

Cell-Based Assays for Proliferation, Viability, and Signaling

A variety of cell-based assays are utilized to assess the functional consequences of ARQ-736 treatment on cancer cells. These assays measure key cellular processes such as proliferation, viability, and apoptosis. Cytotoxicity assays, which determine the concentration of the compound required to kill 50% of the cells (IC50), have demonstrated that ARQ-736 is selectively potent against cancer cell lines harboring the BRAF V600E mutation. researchgate.net For example, in melanoma and colon cancer cell lines with this mutation, IC50 values for cytotoxicity are in the range of 200-300 nM, whereas in cells with wild-type BRAF or KRAS mutations, the IC50 values are significantly higher (in the micromolar range). researchgate.net

Other assays, such as those measuring apoptosis (programmed cell death) through methods like sub-G1 analysis in flow cytometry, can provide further insights into the mechanism of cell death induced by ARQ-736. google.comlabome.combitesizebio.com Additionally, assays that measure the inhibition of ERK phosphorylation at a cellular level provide a pharmacodynamic readout of the compound's activity. researchgate.net

Table 3: Cellular Activity of ARQ-736 in BRAF V600E Mutant Cell Lines

| Cell Line | Cancer Type | Cellular Assay | IC50 (nM) |

| A375 | Melanoma | Inhibition of ERK phosphorylation | 78 |

| SK-MEL-28 | Melanoma | Inhibition of ERK phosphorylation | 65 |

| Colo-205 | Colon Cancer | Inhibition of ERK phosphorylation | 11 |

| BRAF (V600E) lines | Various | Cytotoxicity | 200-300 |

Data for ERK phosphorylation inhibition and cytotoxicity are from a 2010 AACR abstract. researchgate.net

In Vivo Preclinical Model Development

To evaluate the efficacy of this compound in a more complex biological system, in vivo preclinical models are essential. These models, particularly xenografts, provide a platform to study the compound's anti-tumor activity in a living organism.

Establishment and Characterization of Xenograft Models

Xenograft models are created by implanting human cancer cells into immunocompromised mice. altogenlabs.comnih.govoncotarget.com For ARQ-736 research, human melanoma cell lines, such as A375, which harbor the BRAF V600E mutation, are commonly used. aacrjournals.orgaltogenlabs.com The establishment of these models involves injecting a specific number of cancer cells, often suspended in a matrix like Matrigel, subcutaneously into the flank of the mice. altogenlabs.com The growth of the resulting tumors is then monitored over time.

Characterization of these xenograft models involves assessing tumor growth rates and the response to treatment with ARQ-736. aacrjournals.org In studies with A375 xenografts, administration of ARQ-736 has been shown to result in significant tumor growth inhibition. For example, intraperitoneal administration led to a 54% inhibition of tumor growth, while constant administration via osmotic mini-pumps resulted in a 77% inhibition. aacrjournals.org

Furthermore, these in vivo models are crucial for pharmacodynamic studies. Tumor tissue from treated animals can be collected and analyzed to confirm that the drug is hitting its target. aacrjournals.org Immunohistochemistry is a key technique used to detect the reduction of p-ERK in the tumor tissue of mice treated with ARQ-736, providing in vivo evidence of target engagement and pathway inhibition. aacrjournals.orgresearchgate.net Analysis of plasma from these mice can also identify potential biomarkers of drug response. aacrjournals.org

Quantitative Assessment of Tumor Response and Pharmacodynamics

The evaluation of ARQ-736's efficacy relies on rigorous quantitative assessments of its impact on tumor cells and its pharmacodynamic (PD) effects, which measure the drug's impact on its molecular targets within the body.

In preclinical in vivo studies using A375 human melanoma tumor xenografts, the anti-tumor activity of ARQ-736 was quantified. Administration of the compound resulted in a 54% inhibition of tumor growth with a specific dosing schedule, which increased to a 77% inhibition of tumor growth under conditions of constant administration via osmotic mini-pumps. aacrjournals.org These studies provide a quantitative measure of the compound's ability to control tumor proliferation in a living model.

Pharmacodynamic assessments focus on the compound's ability to inhibit the RAS/RAF/MEK signaling pathway. researchgate.net The potency of ARQ-736's active form is determined in cellular assays by measuring the inhibition of ERK phosphorylation, a key downstream event in this pathway. In various human melanoma cell lines, the compound demonstrated potent and durable inhibition of this process. researchgate.netaacrjournals.org Acute pharmacodynamic studies in A375 tumor xenograft models confirmed these cellular findings, showing a nearly complete reduction of both phospho-MEK and phospho-ERK levels. researchgate.netaacrjournals.org

Further quantitative PD biomarker studies identified other proteins affected by ARQ-736 treatment. In plasma from treated mice, antibody arrays detected a reduction in several human angiogenesis and cytokine-related proteins, which was subsequently confirmed using a quantitative ELISA for human Interleukin-8 (IL-8), showing a 6 to 8-fold reduction. aacrjournals.org

Table 1: Cellular Pharmacodynamic Activity of ARQ-736

| Cell Line | Endpoint | IC50 Value (nM) | Source |

|---|---|---|---|

| A375 (Human Melanoma) | Inhibition of ERK phosphorylation | 78 | researchgate.netaacrjournals.org |

| SK-MEL-28 (Human Melanoma) | Inhibition of ERK phosphorylation | 65 | researchgate.netaacrjournals.org |

| Colo-205 (Human Melanoma) | Inhibition of ERK phosphorylation | 11 | researchgate.netaacrjournals.org |

Table 2: In Vivo Tumor Response and Biomarker Modulation by ARQ-736

| Model | Metric | Finding | Source |

|---|---|---|---|

| A375 Human Melanoma Xenograft | Tumor Growth Inhibition | 54% to 77% | aacrjournals.org |

| A375 Human Melanoma Xenograft | p-ERK Staining (Immunohistochemistry) | Reduction observed | aacrjournals.org |

| A375 Human Melanoma Xenograft | Plasma IL-8 Levels (ELISA) | 6-8 fold reduction | aacrjournals.org |

| A375 Human Melanoma Xenograft | Plasma Angiogenesis/Cytokine Proteins (Antibody Array) | Reduction in GM-CSF, Serpin E1, sICAM, IL-8 | aacrjournals.org |

Molecular and Genetic Characterization Techniques

Understanding the molecular context in which ARQ-736 is effective is critical. This involves characterizing the genetic and protein expression landscape of the cancer cells under investigation.

Research on ARQ-736 has been closely tied to the mutational status of key oncogenes that drive the MAPK signaling pathway. patsnap.com The compound was specifically investigated in the context of advanced solid tumors harboring mutations in BRAF and/or NRAS. researchgate.netlarvol.comyale.edu A primary focus has been the activating V600E mutation in the BRAF kinase, which is prevalent in melanoma, papillary thyroid cancers, and some colon cancers. aacrjournals.orgcancer.gov

The selection of cell lines and tumor models for preclinical testing is guided by this mutational analysis. For instance, cell lines like A375, SK-MEL-28, and Colo-205 are utilized because they harbor the BRAF (V600E) mutation. researchgate.netaacrjournals.org This targeted approach allows researchers to establish a direct correlation between the genetic driver of the cancer and the efficacy of the inhibitor. In contrast, the compound shows significantly lower activity in cells with wild-type (wt) BRAF and wt RAS, or those with k-ras mutations. aacrjournals.org Technologies such as quantitative real-time PCR (qPCR) and DNA sequencing are standard methods for identifying these critical mutations in tumor samples. nih.gov

To elucidate the mechanism of action of ARQ-736, researchers employ gene and protein expression profiling to monitor changes in the MAPK signaling pathway. These techniques provide a detailed view of the drug's on-target effects.

Protein profiling is central to pharmacodynamic studies. The quantification of phosphorylated proteins is a direct measure of kinase inhibitor activity. Techniques like immunohistochemistry (IHC) are used on tumor tissue from xenograft models to visualize and quantify the reduction in phosphorylated ERK (p-ERK), providing spatial and semi-quantitative data on target inhibition in vivo. aacrjournals.org For more precise quantification in cell lysates or plasma, enzyme-linked immunosorbent assays (ELISAs) are used. aacrjournals.org

Furthermore, broader screening methods like antibody arrays are used to identify multiple proteins whose expression or secretion is altered following drug treatment. This led to the identification of secreted proteins like GM-CSF, Serpin E1, and sICAM as potential biomarkers of ARQ-736 activity. aacrjournals.org These methods, which measure protein levels, are crucial for confirming that the inhibition of the primary target (BRAF) translates into the desired downstream biological effects.

Mutational Analysis of Oncogenes (e.g., BRAF, NRAS)

Enzymatic Assays for Prodrug Activation

ARQ-736 is an orally bioavailable phosphate (B84403) prodrug that requires enzymatic activation to become the active RAF inhibitor, ARQ-680. cancer.govresearchgate.net This conversion is mediated by phosphatases, which are enzymes that hydrolyze the phosphate group. cancer.govcore.ac.uk

Investigating this activation process involves specific enzymatic assays. In vitro metabolic stability studies are conducted using various biological systems, such as liver microsomes and hepatocytes from different species (human, rat, dog), to characterize the rate and extent of conversion. researchgate.net In these assays, ARQ-736 is incubated with the enzyme source, and samples are taken at various time points. The disappearance of the prodrug (ARQ-736) and the appearance of the active metabolite (ARQ-680) are monitored, typically using analytical techniques like High-Performance Liquid Chromatography (HPLC). researchgate.netthno.org

These studies have shown that ARQ-736 is rapidly converted to ARQ-680 in most in vitro systems unless phosphatase inhibitors are included in the assay medium. researchgate.net Assays can also be performed with specific recombinant phosphatases, such as alkaline phosphatase (AP), to confirm their role in the activation process. core.ac.uk This characterization is essential to ensure that the prodrug is efficiently converted to its active form in the biological environment to exert its therapeutic effect.

Future Research Directions and Unaddressed Questions

Comprehensive Elucidation of Intrinsic and Acquired Resistance Mechanisms Specific to ARQ-736 Free Acid

A significant challenge with targeted therapies is the development of resistance. While BRAF inhibitors have shown efficacy, resistance is a common clinical problem. mdpi.comnih.gov Understanding the specific mechanisms by which cancer cells develop resistance to this compound is paramount for optimizing its use. Future research should focus on identifying the genetic and epigenetic alterations that lead to both intrinsic (pre-existing) and acquired resistance. This includes investigating the role of feedback reactivation of the MAPK pathway, a known mechanism of resistance to BRAF inhibitors. mdpi.com Furthermore, exploring other potential resistance pathways beyond the MAPK cascade is crucial for developing strategies to overcome or delay resistance.

Exploration of Preclinical Combination Therapeutic Strategies with this compound

To combat resistance and enhance efficacy, combination therapies are a promising approach. google.com Preclinical studies investigating ARQ-736 in combination with other agents are essential. A key area of exploration is the combination of ARQ-736 with MEK inhibitors. nih.gov This dual blockade of the MAPK pathway has the potential to overcome resistance mediated by pathway reactivation. mdpi.com Other potential combination partners could include inhibitors of parallel signaling pathways, such as the PI3K/AKT/mTOR pathway, or agents that target other cellular processes critical for cancer cell survival. Investigating both sequential and concurrent administration of these agents will be important to determine the most effective treatment regimens.

| Potential Combination Agent | Rationale | Relevant Research Area |

| MEK Inhibitors (e.g., Trametinib) | Dual MAPK pathway blockade, potential to overcome resistance. mdpi.comnih.gov | Overcoming acquired resistance |

| PI3K/AKT/mTOR Pathway Inhibitors | Targeting parallel survival pathways. | Addressing intrinsic and acquired resistance |

| EGFR Inhibitors | Overcoming feedback activation of EGFR signaling. mdpi.com | Resistance in specific cancer types (e.g., colorectal) |

| Immunotherapy (e.g., Checkpoint Inhibitors) | Enhancing anti-tumor immune response. | Exploring synergistic effects |

Investigation of this compound's Activity in Other Oncogenic MAPK-Driven Contexts Beyond BRAFV600E

The primary focus of ARQ-736 research has been on BRAFV600E-mutant cancers. griffith.edu.au However, the MAPK pathway can be activated by other genetic alterations, including other BRAF mutations (e.g., Class II and III), as well as mutations in NRAS. mdpi.comlarvol.com It is critical to investigate the activity of ARQ-736 in these other oncogenic contexts. Preclinical studies should assess the efficacy of ARQ-736 in cell lines and animal models harboring a diverse range of MAPK pathway mutations to define its broader applicability. This will help to identify patient populations beyond those with BRAFV600E mutations who may benefit from this therapy.

Development and Application of Advanced Preclinical Models for this compound Research

To better predict clinical outcomes and understand the complexities of tumor response, advanced preclinical models are necessary. nih.gov The use of patient-derived xenografts (PDXs) and organoids offers a more translationally relevant platform for studying ARQ-736. semanticscholar.orguni-duesseldorf.deethz.ch These models can recapitulate the heterogeneity of human tumors and provide a more accurate assessment of drug efficacy and resistance mechanisms. tsri.or.th Future research should leverage these advanced models to:

Evaluate the efficacy of ARQ-736 in a diverse range of patient-derived tumors. semanticscholar.orguni-duesseldorf.de

Identify biomarkers that predict response or resistance to ARQ-736.

Test novel combination therapies in a more clinically relevant setting.

| Preclinical Model | Advantages for ARQ-736 Research | Key Research Applications |

| Patient-Derived Xenografts (PDXs) | Maintain original tumor architecture and heterogeneity. uni-duesseldorf.de | Efficacy testing in diverse tumor types, biomarker discovery. |

| Patient-Derived Organoids | Allow for high-throughput drug screening and mechanistic studies. semanticscholar.orgethz.ch | Combination therapy screening, investigation of resistance mechanisms. |

Q & A

Q. What is the mechanism of action of ARQ-736 free acid in targeting BRAF-mutated cancers, and how can researchers validate its efficacy in preclinical models?

ARQ-736 is a phosphate prodrug converted to its active metabolite ARQ-680, which selectively inhibits oncogenic BRAF kinases (e.g., BRAFV600E). To validate efficacy:

- Use in vitro kinase assays to measure inhibition of BRAFV600E activity.

- Employ cell proliferation assays in BRAF-mutant cell lines (e.g., A375 melanoma) and compare results with wild-type controls to confirm selectivity .

- Validate in vivo using xenograft models, monitoring tumor regression and pharmacodynamic markers (e.g., phosphorylated ERK levels) .

Q. Which experimental models are most suitable for studying this compound, and what are their limitations?

- Cell lines : BRAF-mutant lines (e.g., COLO-205 colorectal cancer) for dose-response studies. Limitations include lack of tumor microenvironment complexity.

- Animal models : Immunodeficient mice with patient-derived xenografts (PDX) to mimic human disease. Limitations include cost and ethical considerations.

- 3D organoids : Derived from patient tissues to assess drug penetration and resistance mechanisms. Ensure genetic stability during culture .

Q. What are the key challenges in designing experiments to assess ARQ-736’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles?

- Solubility and stability : Conduct in vitro solubility assays under physiological pH and monitor degradation kinetics.

- Bioavailability : Use LC-MS/MS to quantify ARQ-680 levels in plasma and tissues after oral administration.

- PD markers : Measure downstream targets (e.g., pERK) via Western blot or immunohistochemistry. Ensure timepoints align with PK peaks .

Advanced Research Questions

Q. How can researchers address contradictory data in ARQ-736 studies, such as variable efficacy across BRAF-mutant models?

- Assay standardization : Control for cell line genetic drift (e.g., STR profiling) and culture conditions (e.g., serum concentration).

- Model stratification : Group models by BRAF mutation subtypes (e.g., V600E vs. non-V600E) and analyze efficacy differences.

- Data normalization : Use reference compounds (e.g., vemurafenib) as internal controls to contextualize results .

Q. What methodologies are effective for investigating resistance mechanisms to ARQ-736 in BRAF-mutant cancers?

- Long-term exposure assays : Treat cells with incremental ARQ-736 doses over months, then perform whole-exome sequencing to identify resistance mutations.

- Pathway analysis : Use RNA-seq or phosphoproteomics to detect reactivation of MAPK/ERK or PI3K/AKT pathways.

- Combination screens : Test ARQ-736 with MEK inhibitors (e.g., trametinib) to evaluate synergistic effects .

Q. How can researchers optimize experimental conditions to improve ARQ-736’s therapeutic index?

- Dose optimization : Conduct PK/PD modeling to balance efficacy (tumor regression) and toxicity (e.g., liver enzyme elevation in murine models).

- Formulation studies : Test co-solvents (e.g., PEG-400) or nanoparticle delivery to enhance solubility and bioavailability.

- Toxicity profiling : Perform histopathology on non-target organs (e.g., liver, kidneys) in chronic dosing studies .

Q. What strategies are recommended for integrating ARQ-736 into combination therapy regimens?

- Sequential vs. concurrent dosing : Compare tumor regression rates when ARQ-736 is administered before/after MEK or EGFR inhibitors.

- Synergy scoring : Use Chou-Talalay or Bliss independence models to quantify drug interactions.

- Immune profiling : Evaluate T-cell infiltration in combination with checkpoint inhibitors (e.g., anti-PD-1) .

Q. How can researchers evaluate ARQ-736’s specificity compared to other BRAF inhibitors (e.g., dabrafenib)?

- Kinase selectivity panels : Test ARQ-680 against a panel of 300+ kinases (e.g., Eurofins KinaseProfiler).

- Off-target toxicity assays : Compare IC50 values in primary human hepatocytes or cardiomyocytes.

- Structural analysis : Use molecular docking to assess binding affinity differences for BRAF mutants .

Q. What biomarkers are predictive of ARQ-736 response, and how can they be validated?

Q. What methodological considerations are critical for translating ARQ-736 findings from preclinical to clinical research?

- Dose scaling : Apply allometric scaling from murine PK data to human equivalent doses.

- Toxicity thresholds : Compare preclinical NOAEL (no observed adverse effect level) with Phase I safety data.

- Clinical trial design : Use adaptive designs (e.g., Bayesian models) to optimize dosing in BRAF-mutant cohorts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.